![molecular formula C15H20O B3023869 Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone CAS No. 898755-43-6](/img/structure/B3023869.png)
Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone, focusing on six unique fields:
Pharmaceutical Development
Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone is studied for its potential use in the development of new pharmaceuticals. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its efficacy in treating conditions such as inflammation, pain, and certain types of cancer .
Organic Synthesis
This compound is valuable in organic synthesis due to its reactivity and stability. It serves as an intermediate in the synthesis of more complex molecules, which can be used in various chemical reactions. Its cyclobutyl group and ketone functionality make it a versatile building block in the creation of new organic compounds .
Material Science
In material science, Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone is investigated for its potential to create novel materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical strength, thermal stability, and chemical resistance. This makes it useful in developing advanced materials for industrial applications .
Catalysis
The compound is also studied for its role in catalysis. Its structure allows it to act as a catalyst or a catalyst precursor in various chemical reactions. Researchers are particularly interested in its ability to facilitate reactions under mild conditions, which can lead to more efficient and environmentally friendly chemical processes .
properties
IUPAC Name |
1-cyclobutyl-3-(2,6-dimethylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-5-3-6-12(2)14(11)9-10-15(16)13-7-4-8-13/h3,5-6,13H,4,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOVZUIXRYMASR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644819 | |
Record name | 1-Cyclobutyl-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone | |
CAS RN |
898755-43-6 | |
Record name | 1-Cyclobutyl-3-(2,6-dimethylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclobutyl-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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